molecular formula C8H14ClF2N B2917872 8,8-Difluorobicyclo[5.1.0]octan-4-amine;hydrochloride CAS No. 2253640-60-5

8,8-Difluorobicyclo[5.1.0]octan-4-amine;hydrochloride

Cat. No. B2917872
M. Wt: 197.65
InChI Key: KFFDXUNMTUNHHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8,8-Difluorobicyclo[5.1.0]octan-4-amine;hydrochloride, also known as DFBA, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. DFBA is a bicyclic amine that has two fluorine atoms attached to the bicyclic ring, which gives it unique properties that make it useful in different areas of research.

Scientific Research Applications

Electrophilic Fluorination Agents

Compounds similar to 8,8-Difluorobicyclo[5.1.0]octan-4-amine hydrochloride serve as electrophilic fluorinating agents. For instance, the synthesis and application of N,N′-difluoro-1,4-diazoniabicyclo[2.2.2]octane salts highlight their role as highly reactive and easy-to-handle agents for fluorinating activated aromatics, active methylene compounds, substituted styrenes, and vinyl acetates under mild conditions (Umemoto & Nagayoshi, 1996). These findings underscore the utility of difluorinated bicyclic amines in introducing fluorine atoms into organic molecules, enhancing their properties for further applications in medicinal chemistry and materials science.

Fluorine-Free Functional Reagent

The versatility of similar compounds extends beyond fluorination. Selectfluor, a closely related fluorinating reagent, demonstrates efficacy in deprotection reactions, notably in the chemoselective deprotection of N-t-Butyloxycarbonyl groups. This process benefits from the solid and easy-to-handle nature of the reagent, offering a mild, operationally simple, and chemoselective approach (Zeng et al., 2018). Such characteristics suggest that 8,8-Difluorobicyclo[5.1.0]octan-4-amine hydrochloride could similarly be adapted for selective reactivity in organic synthesis, potentially serving as a novel reagent for specific transformations.

Lipophilic Hydrogen Bond Donor

Research into the difluoromethyl bioisostere concept examines the role of difluorinated groups as lipophilic hydrogen bond donors. This property enables them to act as bioisosteres for hydroxyl, thiol, or amine groups, enhancing druglike properties without significantly altering molecular recognition (Zafrani et al., 2017). Given its structural features, 8,8-Difluorobicyclo[5.1.0]octan-4-amine hydrochloride could similarly contribute to the development of novel pharmaceuticals by modulating lipophilicity and hydrogen bonding capabilities, thereby enhancing the efficacy and selectivity of therapeutic molecules.

properties

IUPAC Name

8,8-difluorobicyclo[5.1.0]octan-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2N.ClH/c9-8(10)6-3-1-5(11)2-4-7(6)8;/h5-7H,1-4,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFFDXUNMTUNHHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2(F)F)CCC1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8,8-Difluorobicyclo[5.1.0]octan-4-amine hydrochloride

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